molecular formula C15H16O2 B14626072 3-(6-Methoxynaphthalen-2-yl)butan-2-one CAS No. 56600-77-2

3-(6-Methoxynaphthalen-2-yl)butan-2-one

Cat. No.: B14626072
CAS No.: 56600-77-2
M. Wt: 228.29 g/mol
InChI Key: TTWSTXQCRNWYJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)butan-2-one typically involves the condensation of 6-methoxy-naphthaldehyde with t-butyl acetoacetate, followed by hydrogenation and acid-catalyzed cleavage of the t-butyl ester . The reaction conditions include the use of a palladium catalyst for hydrogenation and sulfuric acid in an alcohol medium for ester cleavage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, but its effects are often mediated through interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)butan-2-one is unique due to its specific substitution pattern on the naphthalene ring and the presence of a butan-2-one moiety.

Properties

CAS No.

56600-77-2

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)butan-2-one

InChI

InChI=1S/C15H16O2/c1-10(11(2)16)12-4-5-14-9-15(17-3)7-6-13(14)8-12/h4-10H,1-3H3

InChI Key

TTWSTXQCRNWYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)C

Origin of Product

United States

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